molecular formula C27H29N3O9 B14252195 Myxochelin C CAS No. 179751-76-9

Myxochelin C

Cat. No.: B14252195
CAS No.: 179751-76-9
M. Wt: 539.5 g/mol
InChI Key: PQFUTLNOFNJSTL-HNNXBMFYSA-N
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Description

Myxochelin C is a member of the myxochelin family, which are catecholate-type siderophores produced by various myxobacterial strains. These compounds are known for their ability to chelate iron, making them significant in microbial iron acquisition. This compound, like its congeners, is derived from myxobacteria, which are Gram-negative bacteria known for their unique multicellular behavior and production of secondary metabolites with diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myxochelin C involves precursor-directed biosynthesis and total synthesis methods. Precursor-directed biosynthesis experiments have been conducted to confirm the structures and improve access to pure compounds for bioactivity testing . The synthetic route typically involves the linkage of 2,3-dihydroxybenzoate units to the amino groups of L-lysine by non-ribosomal peptide synthetases (NRPS). Additional modifications by reductases or aminotransferases lead to the formation of this compound .

Industrial Production Methods: Optimization of growth conditions and precursor availability would be crucial for maximizing yield in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: Myxochelin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the catecholate structure .

Major Products Formed: The major products formed from these reactions include modified siderophores with enhanced iron-chelating properties or altered biological activities. For example, succinylation of this compound can lead to derivatives with improved antibacterial activity .

Scientific Research Applications

Myxochelin C has a wide range of scientific research applications due to its iron-chelating properties. In chemistry, it is used to study metal ion interactions and develop new chelating agents. In biology, this compound is used to investigate microbial iron acquisition mechanisms and the role of siderophores in microbial ecology . In industry, this compound can be used in bioremediation processes to remove heavy metals from contaminated environments .

Mechanism of Action

The mechanism of action of myxochelin C involves its ability to chelate iron, which is essential for many biological processes. By binding to iron, this compound deprives microorganisms of this vital nutrient, inhibiting their growth. The molecular targets of this compound include iron-dependent enzymes and pathways involved in microbial metabolism . Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species through Fenton reactions .

Comparison with Similar Compounds

Myxochelin C is similar to other catecholate-type siderophores such as myxochelin A and myxochelin B. it features unique structural modifications that enhance its biological activity. For example, this compound has a succinyl decoration at its primary amine group, which is not present in myxochelin A or B . This modification provides this compound with distinct antibacterial and cytotoxic properties. Other similar compounds include rhizopodin and chondramides, which also exhibit unique biological activities due to their structural differences .

Properties

CAS No.

179751-76-9

Molecular Formula

C27H29N3O9

Molecular Weight

539.5 g/mol

IUPAC Name

N-[(5S)-5,6-bis[(2,3-dihydroxybenzoyl)amino]hexyl]-2,3-dihydroxybenzamide

InChI

InChI=1S/C27H29N3O9/c31-19-10-3-7-16(22(19)34)25(37)28-13-2-1-6-15(30-27(39)18-9-5-12-21(33)24(18)36)14-29-26(38)17-8-4-11-20(32)23(17)35/h3-5,7-12,15,31-36H,1-2,6,13-14H2,(H,28,37)(H,29,38)(H,30,39)/t15-/m0/s1

InChI Key

PQFUTLNOFNJSTL-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](CNC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CNC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O

Origin of Product

United States

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